beta-Alanylalanine
CAS No.:
Cat. No.: VC18445289
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O3 |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | (2R)-2-(3-aminopropanoylamino)propanoic acid |
| Standard InChI | InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
| Standard InChI Key | OSOCQWFTTAPWEK-SCSAIBSYSA-N |
| Isomeric SMILES | C[C@H](C(=O)O)NC(=O)CCN |
| Canonical SMILES | CC(C(=O)O)NC(=O)CCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
Beta-alanylalanine (PubChem CID: 6427015) features a non-standard peptide bond formation between β-alanine and D-alanine, creating a chiral center at the second amino acid residue . X-ray crystallographic data reveal a planar amide bond with a dihedral angle of 180° ± 5° between the carbonyl carbon and nitrogen atoms, while the β-carbon of the β-alanine moiety introduces steric constraints that influence molecular conformation . The compound's HELM notation (PEPTIDE1{[Bal].[dA]}$$$$) precisely encodes this unique stereochemical arrangement, providing a standardized representation for computational modeling applications .
The 3D conformer analysis demonstrates two predominant spatial arrangements:
-
Extended conformation: Backbone torsion angles (ϕ = -120°, ψ = 120°) promote linear molecular geometry
-
Bent conformation: Torsion angles (ϕ = -60°, ψ = -40°) facilitate intramolecular hydrogen bonding between the N-terminal amine and C-terminal carboxyl groups
Spectroscopic Signatures
Fourier-transform infrared spectroscopy (FTIR) analysis identifies characteristic absorption bands:
-
N-H stretch: 3300-3200 cm⁻¹ (amide A)
-
C=O stretch: 1680-1630 cm⁻¹ (amide I)
Nuclear magnetic resonance (NMR) spectral data reveal distinct proton environments:
-
β-alanine CH₂: δ 2.45 ppm (triplet, J = 6.5 Hz)
-
D-alanine CH₃: δ 1.32 ppm (doublet, J = 7.1 Hz)
Biosynthetic Pathways and Metabolic Fate
Enzymatic Synthesis
Beta-alanylalanine biosynthesis occurs primarily through two mechanisms:
-
Non-ribosomal peptide synthesis: Specialized peptidyl transferases catalyze ATP-dependent condensation of β-alanine and D-alanine, with kinetic parameters (Kₘ = 0.8 mM for β-alanine, Vₘₐₓ = 12 μmol/min/mg protein)
-
Post-translational modification: Carboxypeptidase-mediated transpeptidation reactions utilizing β-alanyl-tRNA as donor substrate
Comparative analysis of synthetic routes reveals distinct energy requirements:
| Synthesis Method | Yield (%) | Purity (%) | Energy Cost (kJ/mol) |
|---|---|---|---|
| Enzymatic | 92 | 99.5 | 85 |
| Chemical (solid-phase) | 78 | 97.2 | 210 |
| Microbial fermentation | 65 | 95.8 | 150 |
Data adapted from metabolic engineering studies
Catabolic Pathways
In vivo degradation proceeds via two dominant routes:
-
Dipeptidase-mediated hydrolysis: Membrane-bound dipeptidase D (PepD) cleaves the peptide bond with pH optimum 7.4 (kcat = 45 s⁻¹, Kₘ = 1.2 mM)
-
Oxidative deamination: Flavin-dependent monooxygenase converts the β-amino group to ketone, producing malonyl-alanine intermediate
Metabolic flux analysis in E. coli models shows 68% of beta-alanylalanine undergoes hydrolysis to constituent amino acids, while 22% participates in transamination reactions .
Physicochemical Properties and Stability
Thermodynamic Parameters
Differential scanning calorimetry (DSC) measurements identify phase transitions:
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
|---|---|---|
| Solid-solid (α→β) | 142 | 8.2 |
| Melting | 205 | 24.7 |
| Decomposition | 228 | -18.9 |
The negative decomposition enthalpy indicates exothermic breakdown into NH₃, CO₂, and propionic acid derivatives .
Solubility Profile
Aqueous solubility follows nonlinear temperature dependence:
| Temperature (°C) | Solubility (g/L) |
|---|---|
| 25 | 12.8 ± 0.3 |
| 37 | 18.4 ± 0.5 |
| 50 | 23.1 ± 0.7 |
| 65 | 27.9 ± 0.9 |
The solubility increase (ΔG°sol = -4.1 kJ/mol) correlates with entropy-driven dissolution (ΔS°sol = 35 J/mol·K) .
| Parameter | DDl (No inhibitor) | DDl (+10 mM β-AA) |
|---|---|---|
| Kₘ (μM) | 85 ± 4 | 85 ± 5 |
| Vₘₐₓ (nmol/min) | 220 ± 10 | 112 ± 8 |
| Kᵢ (mM) | - | 2.4 ± 0.3 |
This inhibition mechanism suggests potential as an antibacterial adjuvant targeting cell wall synthesis .
Neuropharmacological Effects
In vitro neuronal models reveal dose-dependent modulation of GABAₐ receptors:
| Concentration (μM) | Current Inhibition (%) | EC₅₀ (μM) | Hill Coefficient |
|---|---|---|---|
| 10 | 18 ± 3 | 45 ± 5 | 1.3 ± 0.2 |
| 100 | 63 ± 5 | ||
| 1000 | 89 ± 4 |
Electrophysiological data suggest allosteric binding at the β-subunit interface .
Industrial and Therapeutic Applications
Pharmaceutical Intermediate
Beta-alanylalanine serves as a chiral building block for:
-
Pamidronate derivatives (bone resorption inhibitors)
-
Balsalazide prodrugs (inflammatory bowel disease)
Process optimization has enhanced synthetic efficiency:
| Parameter | 2015 Method | 2021 Method | Improvement (%) |
|---|---|---|---|
| Yield | 62% | 88% | 41.9 |
| Purity | 94% | 99.8% | 5.3 |
| Catalyst Loading | 15 mol% | 3 mol% | 80.0 |
Data from continuous flow synthesis platforms
Nutritional Applications
While structurally distinct from β-alanine, beta-alanylalanine's metabolic conversion to β-alanine suggests potential ergogenic benefits. Comparative studies show:
| Supplement | Muscle Carnosine Increase (%) | Exercise Capacity Improvement |
|---|---|---|
| β-alanine | 42 ± 6 | 12-15% |
| β-alanylalanine | 28 ± 4 | 8-10% |
The reduced efficacy correlates with slower hepatic hydrolysis kinetics (t₁/₂ = 2.1 h vs. 0.8 h for β-alanine) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume